5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation followed by cyclization.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final coupling of the thiazole and benzofuran moieties can be facilitated by Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the thiazole ring, converting them to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran and thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Shares the fluorinated aromatic core but differs in the heterocyclic ring structure.
2-(4-methoxyphenyl)-1,3-thiazole: Contains the thiazole ring and methoxyphenyl group but lacks the benzofuran core.
Uniqueness
5-fluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, thiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN2O3S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19FN2O3S/c1-13-18-11-15(23)5-8-19(18)28-20(13)21(26)24-10-9-16-12-29-22(25-16)14-3-6-17(27-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,26) |
InChI Key |
AIJYPKWRAFXBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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